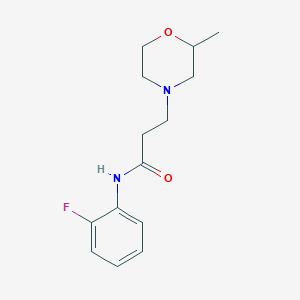![molecular formula C15H16F2N2O2S2 B7562788 2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)
2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of 2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide is not fully understood. However, it is believed to act by selectively inhibiting the activity of certain enzymes, thereby modulating various cellular processes. The exact targets and mechanisms of inhibition vary depending on the specific application.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the specific application. For example, it has been shown to inhibit the activity of certain proteases, leading to reduced inflammation and tissue damage. It has also been shown to inhibit the activity of certain kinases, leading to reduced cancer cell proliferation and increased apoptosis.
実験室実験の利点と制限
One of the main advantages of 2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying various cellular processes and for drug discovery. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully evaluated in any experimental setting.
将来の方向性
There are numerous future directions for research on 2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide. Some potential areas of focus include:
1. Further elucidation of the specific targets and mechanisms of inhibition of this compound.
2. Evaluation of the potential anti-inflammatory, anti-cancer, and anti-viral activities of this compound in preclinical and clinical settings.
3. Development of new analogs and derivatives of this compound with improved potency, selectivity, and safety profiles.
4. Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound that has numerous potential applications in various fields. Further research is needed to fully understand its mechanisms of action and to explore its potential therapeutic and other applications.
合成法
The synthesis of 2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide involves several steps. The first step involves the preparation of 4-methyl-1,3-thiazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the corresponding amide. The amide is then reacted with 2,6-difluorobenzenesulfonyl chloride to yield this compound.
科学的研究の応用
2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases. This compound has also been studied for its potential anti-inflammatory, anti-cancer, and anti-viral activities.
特性
IUPAC Name |
2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2S2/c1-10-9-22-14(18-10)15(7-2-3-8-15)19-23(20,21)13-11(16)5-4-6-12(13)17/h4-6,9,19H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDGBWHXKLZSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)

![[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7562738.png)
![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562754.png)
![N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide](/img/structure/B7562762.png)
![{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine](/img/structure/B7562765.png)

![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)
![4-{[(Methylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B7562778.png)
![N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B7562786.png)
![2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B7562793.png)
![N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide](/img/structure/B7562808.png)